

Application Notes and Protocols for TP63 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

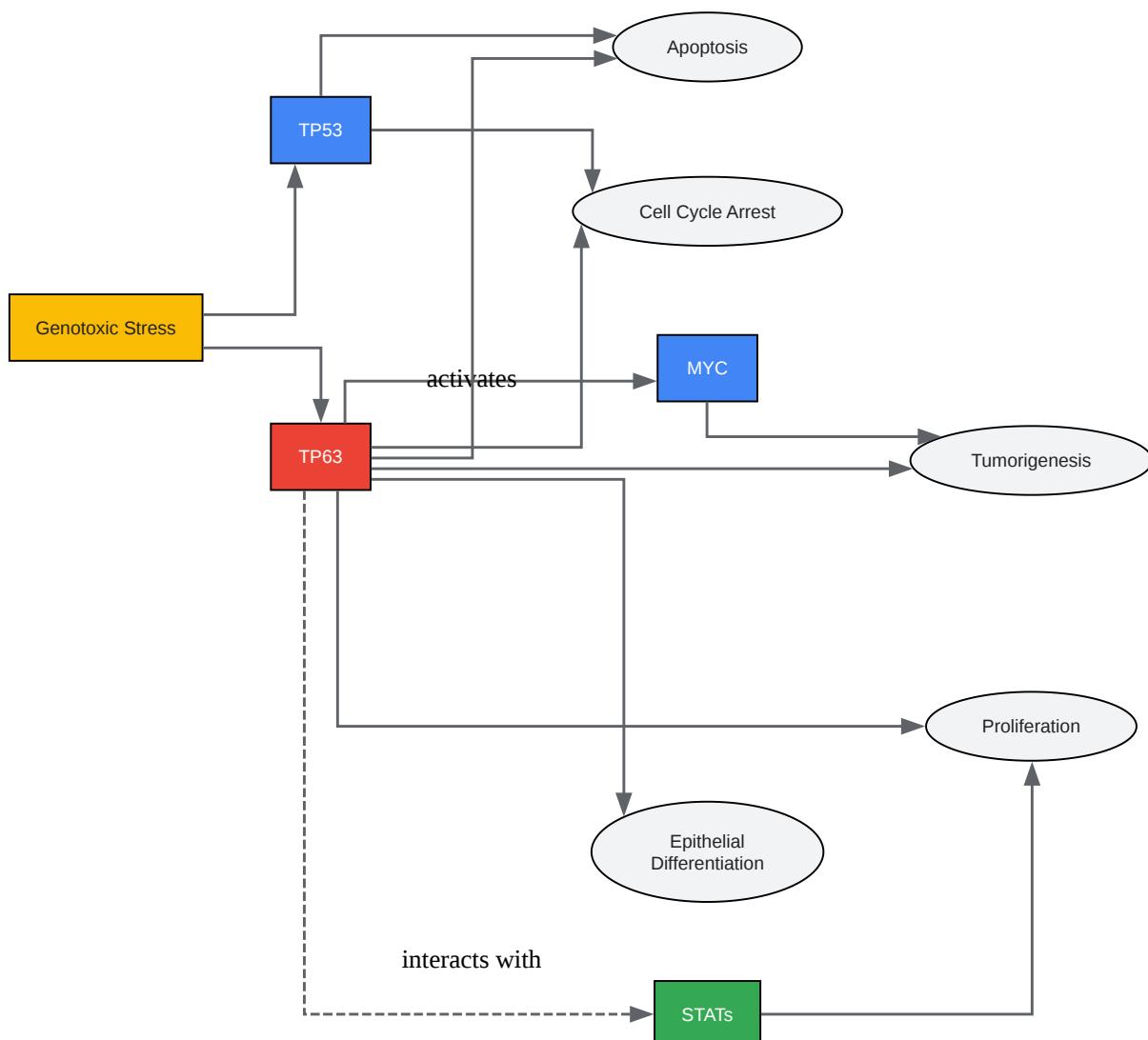
Compound Name: **T63**

Cat. No.: **B1193746**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


The Tumor Protein 63 (TP63), a member of the p53 family of transcription factors, is a master regulator of epithelial development and differentiation.^[1] Its isoforms, TAp63 and ΔNp63, play distinct and sometimes opposing roles in cellular processes such as proliferation, apoptosis, and stem cell maintenance. Dysregulation of TP63 has been implicated in various developmental disorders and cancers, making it a critical target for therapeutic intervention.

Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like TP63. This allows for the elucidation of its direct target genes and the regulatory networks it governs. These application notes provide a detailed protocol for performing TP63 ChIP-seq and analyzing the resulting data to identify target genes.

Signaling Pathways Involving TP63

TP63 is a central node in several signaling pathways that control cell fate and function. In response to genotoxic stress, TP63 interacts with the TP53 pathway, often in a complex and context-dependent manner, to regulate cell cycle arrest and apoptosis.^[2] Furthermore, TP63 isoforms can physically and functionally interact with STAT proteins to coordinately regulate the

expression of genes involved in cell-cycle control and stress response.^[3] In the context of cancer, particularly squamous cell carcinomas, Δ Np63 can act as an oncogene by driving enhancer reprogramming and activating oncogenes such as MYC.

[Click to download full resolution via product page](#)

Caption: Simplified TP63 Signaling Pathway.

Experimental Protocol: TP63 ChIP-seq

This protocol is optimized for the identification of TP63 binding sites in cultured human keratinocytes.

I. Cell Culture and Cross-linking

- Culture primary human neonatal foreskin keratinocytes (HFKs) to 80-90% confluence.
- Add formaldehyde directly to the culture medium to a final concentration of 1%.
- Incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Scrape the cells in PBS and pellet them by centrifugation. The cell pellet can be stored at -80°C.

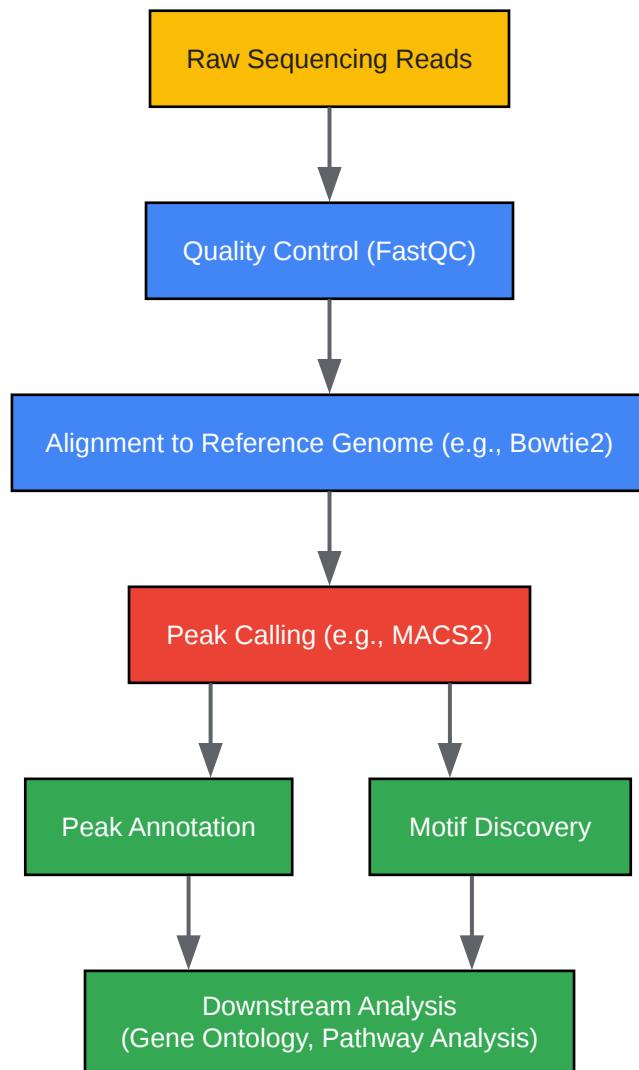
II. Chromatin Preparation

- Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).
- Dounce homogenize to release the nuclei.
- Pellet the nuclei by centrifugation and resuspend in a shearing buffer (e.g., containing SDS and EDTA).
- Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
- Centrifuge to pellet the cellular debris and collect the supernatant containing the sheared chromatin.

III. Immunoprecipitation

- Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
- Take an aliquot of the pre-cleared chromatin as the "input" control.
- Incubate the remaining chromatin overnight at 4°C with a ChIP-validated anti-TP63 antibody (e.g., Santa Cruz: 4A4).^[1] A negative control immunoprecipitation should be performed with a non-specific IgG antibody.
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

IV. Elution, Reverse Cross-linking, and DNA Purification


- Elute the chromatin from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
- Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

V. Library Preparation and Sequencing

- Quantify the purified DNA.
- Prepare the sequencing library using a standard library preparation kit for Illumina sequencing, which includes end-repair, A-tailing, and adapter ligation.
- Amplify the library by PCR.
- Perform size selection of the library to obtain fragments of the desired size range.
- Sequence the library on an Illumina platform.

Data Analysis Workflow

The analysis of ChIP-seq data involves several computational steps to identify and characterize TP63 binding sites.

[Click to download full resolution via product page](#)

Caption: ChIP-seq Data Analysis Workflow.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from a TP63 ChIP-seq experiment.

Table 1: Summary of TP63 ChIP-seq Peak Calling

Sample	Total Reads	Mapped Reads	Uniquely Mapped Reads	Number of Peaks	FRiP Score
TP63 ChIP Replicate 1	35,123,456	32,675,432 (93.0%)	29,876,543 (85.1%)	7,574	0.21
TP63 ChIP Replicate 2	38,765,432	36,054,321 (93.0%)	33,123,456 (85.4%)	7,891	0.23
Input Control	40,987,654	38,123,456 (93.0%)	35,432,109 (86.4%)	152	0.02

FRiP (Fraction of Reads in Peaks) score is a quality metric indicating the percentage of reads that fall into the called peaks.

Table 2: Top 10 TP63 Target Genes Identified by ChIP-seq

Gene Symbol	Peak Location	Peak Score (-log ₁₀ (p-value))	Distance to TSS	Putative Function
KRT5	Intron	254.3	+5 kb	Keratin synthesis
KRT14	Promoter	231.8	-1.2 kb	Keratin synthesis
CDKN1A (p21)	Promoter	198.5	-0.5 kb	Cell cycle regulation
MDM2	Intron	176.2	+10 kb	p53 regulation
BCL2	Enhancer	154.7	+50 kb	Apoptosis regulation
JAG1	Intron	143.9	+25 kb	Notch signaling
NOTCH1	Intron	132.1	+15 kb	Notch signaling
PERP	Promoter	125.6	-2.1 kb	Apoptosis, cell adhesion
A_P2_ (TFAP2A)	Intron	118.4	+8 kb	Transcription factor
IRF6	Promoter	110.3	-3.5 kb	Interferon regulation

TSS: Transcription Start Site

Table 3: qPCR Validation of TP63 Binding to Target Gene Promoters

Target Gene	Fold Enrichment over IgG (Mean \pm SEM)	p-value
KRT5	15.3 \pm 1.2	< 0.001
KRT14	12.8 \pm 0.9	< 0.001
CDKN1A	10.5 \pm 0.7	< 0.01
MDM2	8.2 \pm 0.6	< 0.01
Negative Control (Gene Desert)	1.1 \pm 0.2	> 0.05

Data represents the mean of three biological replicates. Statistical significance was determined using a Student's t-test.[\[4\]](#)

Conclusion

This document provides a comprehensive guide for researchers interested in studying the genomic targets of TP63 using ChIP-seq. The detailed protocol, data analysis workflow, and examples of quantitative data presentation will facilitate the successful execution and interpretation of TP63 ChIP-seq experiments. Understanding the gene regulatory networks controlled by TP63 is crucial for advancing our knowledge of epithelial biology and developing novel therapeutic strategies for TP63-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genome-wide analysis of p63 binding sites identifies AP-2 factors as co-regulators of epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for TP63 Chromatin Immunoprecipitation Sequencing (ChIP-seq)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193746#t63-chip-seq-protocol-for-target-gene-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com